molecular formula C4H2F4O2 B12844220 2,2,3,3-Tetrafluorocyclopropanecarboxylic acid CAS No. 344324-87-4

2,2,3,3-Tetrafluorocyclopropanecarboxylic acid

Cat. No.: B12844220
CAS No.: 344324-87-4
M. Wt: 158.05 g/mol
InChI Key: CCRMJOTYAGVHHT-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluorocyclopropanecarboxylic acid is a fluorinated organic compound with the molecular formula C4H2F4O2 It is characterized by the presence of a cyclopropane ring substituted with four fluorine atoms and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-tetrafluorocyclopropanecarboxylic acid typically involves the fluorination of cyclopropanecarboxylic acid derivatives. One common method is the reaction of cyclopropanecarboxylic acid with elemental fluorine or fluorinating agents under controlled conditions. The reaction conditions often require low temperatures and the presence of catalysts to achieve selective fluorination.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process must ensure safety and efficiency, given the highly reactive nature of fluorine.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetrafluorocyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction can produce fluorinated alcohols.

Scientific Research Applications

2,2,3,3-Tetrafluorocyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique fluorinated structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluorocyclopropanecarboxylic acid involves its interaction with molecular targets through its fluorinated cyclopropane ring and carboxylic acid group. The fluorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and transport within biological systems.

Comparison with Similar Compounds

    2,2,3,3-Tetrafluoropropionic acid: Similar in structure but lacks the cyclopropane ring.

    Trifluoroacetic acid: Contains three fluorine atoms and a carboxylic acid group but has a different carbon backbone.

    Pentafluoropropionic acid: Contains five fluorine atoms and a carboxylic acid group.

Uniqueness: 2,2,3,3-Tetrafluorocyclopropanecarboxylic acid is unique due to its cyclopropane ring, which imparts distinct chemical properties such as ring strain and reactivity. The presence of four fluorine atoms enhances its stability and resistance to metabolic degradation, making it valuable for various applications.

Properties

CAS No.

344324-87-4

Molecular Formula

C4H2F4O2

Molecular Weight

158.05 g/mol

IUPAC Name

2,2,3,3-tetrafluorocyclopropane-1-carboxylic acid

InChI

InChI=1S/C4H2F4O2/c5-3(6)1(2(9)10)4(3,7)8/h1H,(H,9,10)

InChI Key

CCRMJOTYAGVHHT-UHFFFAOYSA-N

Canonical SMILES

C1(C(C1(F)F)(F)F)C(=O)O

Origin of Product

United States

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